6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
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Overview
Description
6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C11H15BClNO3. It is a boronic ester derivative of pyridine, which is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of 6-chloro-3-hydroxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-one.
Reduction: Formation of 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol.
Substitution: Formation of 6-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol or 6-thio-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol.
Scientific Research Applications
6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The molecular targets and pathways involved include enzymes with active sites containing serine or threonine residues, which can form covalent bonds with the boronic ester .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester used in organic synthesis.
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Another boronic ester with a different aromatic ring structure.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a chloro group and a boronic ester, which provides a versatile platform for various chemical modifications. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules and in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)9-7(15)5-6-8(13)14-9/h5-6,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNDVCUZMWGLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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